Dual FPRL1/Sigma-1 Receptor Ligand Space: Structural Overlap with Known High-Affinity Urea Scaffolds
The target compound carries a 4-fluorophenyl-5-oxopyrrolidin-3-yl urea core that is shared with potent FPRL1 agonists disclosed in US10858314 [1]. In addition, its phenylbutan-2-yl tail mimics the N-alkylphenyl motif present in 4-PPBP, a known sigma-1 receptor ligand. This dual-feature architecture is not present in simpler FPRL1 agonists such as QuinC1 (a non-urea quinazolinone) or in pure sigma-1 ligands like S1RA (E-52862, which lacks a urea linker) [2][3].
| Evidence Dimension | Structural pharmacophore overlap |
|---|---|
| Target Compound Data | 4-fluorophenyl-5-oxopyrrolidin-3-yl urea core + 4-phenylbutan-2-yl tail |
| Comparator Or Baseline | QuinC1: quinazolinone scaffold lacking urea linker; S1RA: piperazine-benzoxazolone scaffold |
| Quantified Difference | Topological polar surface area (tPSA) of target compound = 61.44 Ų; QuinC1 tPSA = 46.68 Ų; S1RA tPSA = 49.85 Ų (calculated via ChemSrc), indicating a more distributed hydrogen-bonding network |
| Conditions | In silico molecular properties calculation |
Why This Matters
For researchers seeking to probe FPRL1-sigma receptor crosstalk in neuroinflammation, this compound provides a single chemical tool that is structurally capable of engaging both target classes, unlike dedicated single-target probes.
- [1] Justia Patents. Urea Derivative or Pharmacologically Acceptable Salt Thereof. US Patent 10858314, issued 2020. View Source
- [2] Hecker, M. et al. Br. J. Pharmacol. 2012, 166(6), 1874–1887. (QuinC1 as an FPRL1 agonist). View Source
- [3] Romero, L. et al. Br. J. Pharmacol. 2012, 166(8), 2289–2306. (Pharmacological properties of S1RA/E-52862). View Source
